molecular formula C19H24ClN3OS B2945635 1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1206993-59-0

1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No. B2945635
CAS RN: 1206993-59-0
M. Wt: 377.93
InChI Key: PTUYPPBBSBGIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is used as a research tool for studying the mechanism of action of various enzymes and proteins.

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Vidaluc et al. (1995) explores the synthesis of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives, which were evaluated for antiacetylcholinesterase activity. These compounds, including those with piperidine moieties, were found to possess potent inhibitory activity in the sub-micromolar range, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Corrosion Inhibition

Research conducted by Jeeva et al. (2015) focused on synthesizing and characterizing Mannich bases with piperidine components for their role as corrosion inhibitors. These compounds demonstrated significant effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments, indicating their potential in industrial applications (Jeeva et al., 2015).

Metalation and Organic Synthesis

Hassel and Seebach (1978) investigated the metalation and cleavage of ureas with sterically protected carbonyl groups, including piperidine derivatives. Their findings offer insights into new methods for organic synthesis, particularly for compounds with sterically blocked carbonyl groups (Hassel & Seebach, 1978).

Antimicrobial and Anti-Proliferative Activities

A study by Al-Mutairi et al. (2019) discusses the synthesis of piperidine-1-carbothioimidates and their derivatives, showing significant antimicrobial activities against various bacteria and fungi, as well as anti-proliferative activities against human tumor cell lines. This suggests their potential use in medical research and drug development (Al-Mutairi et al., 2019).

Soluble Epoxide Hydrolase Inhibitors

Research by Rose et al. (2010) on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors revealed their role as inhibitors of human and murine soluble epoxide hydrolase. These compounds showed promising pharmacokinetic properties and potential in reducing inflammatory pain (Rose et al., 2010).

Docking Studies and Biological Activity

Chandrasekhar et al. (2019) conducted synthesis and docking studies on urea/thiourea derivatives, evaluating their antimicrobial and antioxidant activities. These studies provide insights into the relationship between molecular structure and biological activity, highlighting their potential in drug discovery (Chandrasekhar et al., 2019).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3OS/c20-17-5-3-15(4-6-17)12-21-19(24)22-13-16-7-9-23(10-8-16)14-18-2-1-11-25-18/h1-6,11,16H,7-10,12-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUYPPBBSBGIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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